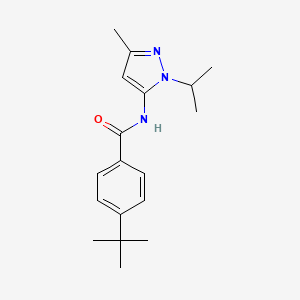

4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c1-12(2)21-16(11-13(3)20-21)19-17(22)14-7-9-15(10-8-14)18(4,5)6/h7-12H,1-6H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEUAMMJJHRWEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1-isopropyl-3-methyl-1H-pyrazole can be prepared by reacting isopropyl hydrazine with acetylacetone under acidic conditions.

Amidation Reaction: The pyrazole derivative is then reacted with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide would involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Products may include tert-butyl alcohol, tert-butyl ketone, or tert-butyl carboxylic acid.

Reduction: The major product would be the corresponding amine.

Substitution: Halogenated derivatives of the benzamide.

Scientific Research Applications

4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and as a probe in biochemical assays.

Industry: It may be used in the formulation of specialty chemicals, including catalysts and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The presence of the pyrazole ring and the tert-butyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthesis : Compound 72 () utilizes HBTU and DIPEA in DMF for amide bond formation, a common approach for benzamide derivatives. The target compound would likely require similar coupling agents, adjusted for steric hindrance from the isopropyl group.

- The 4-chlorophenyl group in compound 5a () introduces electron-withdrawing effects, correlating with antimicrobial activity.

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data for Analogous Compounds

Key Observations :

Key Observations :

- Electron-Withdrawing Groups : The 4-chlorophenyl substituent in compound 5a enhances antimicrobial potency, likely via improved target interaction or metabolic stability .

- Electron-Donating Groups : The 4-methoxyphenyl group in compound 72 may optimize pharmacokinetic properties, balancing lipophilicity and solubility .

Biological Activity

4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of and a molecular weight of 299.4 g/mol, exhibits properties that may be beneficial in therapeutic applications, particularly in oncology and inflammation control.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅N₃O |

| Molecular Weight | 299.4 g/mol |

| CAS Number | 1171407-00-3 |

The biological activity of 4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide can be attributed to its interaction with various molecular targets involved in cellular signaling pathways. Pyrazole compounds are known to act on several key enzymes and receptors, including kinases and inflammatory mediators, which are crucial in cancer progression and inflammatory diseases.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of pyrazole derivatives, including this compound. The following table summarizes relevant findings regarding its cytotoxic effects:

These results indicate that 4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide may exhibit potent anticancer properties by inducing apoptosis and inhibiting critical pathways involved in tumor growth.

Anti-inflammatory Properties

In addition to its antitumor effects, this compound may also possess anti-inflammatory properties. Pyrazole derivatives have been implicated in the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The structure of the compound allows it to potentially modulate these pathways effectively.

Case Study 1: Inhibition of Aurora-A Kinase

In a study investigating Aurora-A kinase inhibitors, it was found that compounds similar to 4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide exhibited IC50 values as low as 0.067 µM, indicating strong inhibitory activity against this target, which is crucial for cell cycle regulation and tumorigenesis .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A comparative analysis of various pyrazole derivatives revealed that those with similar structural characteristics to our compound displayed significant cytotoxicity against multiple cancer cell lines (MCF-7, HCT116), with IC50 values ranging from 7 to 14 µM . This reinforces the potential application of this compound in cancer therapy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of tert-butyl benzoic acid derivatives with substituted pyrazole amines. Key steps include:

- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance reaction efficiency .

- Catalyst optimization : Employ coupling agents (e.g., HATU or DCC) to facilitate amide bond formation .

- Temperature control : Maintain temperatures between 60–80°C during cyclization to prevent side reactions .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the pyrazole and benzamide moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula accuracy, particularly for distinguishing isotopic patterns in the tert-butyl group .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .

- Light sensitivity tests : Use UV-vis spectroscopy to detect photolytic decomposition under simulated sunlight .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

- Methodological Answer :

- Assay standardization : Replicate experiments using identical enzyme concentrations (e.g., 10 nM) and buffer conditions (pH 7.4, 25°C) to minimize variability .

- Control validation : Include positive controls (e.g., known inhibitors) and assess compound solubility in DMSO/PBS mixtures to rule out false negatives .

- Dose-response curves : Perform IC₅₀ determinations across 5–6 log units to confirm potency thresholds .

Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzamide group and active-site residues (e.g., hydrogen bonding with catalytic lysine) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on tert-butyl group hydrophobicity and pyrazole ring flexibility .

- Free energy calculations : Apply MM-PBSA to quantify binding energy contributions from specific substituents .

Q. How can researchers design derivatives to enhance selectivity for a specific biological target?

- Methodological Answer :

- SAR analysis : Systematically modify substituents (e.g., isopropyl to cyclopropyl) and test activity against off-target proteins .

- Crystallography : Co-crystallize the compound with the target protein (e.g., kinase) to identify steric hindrance or favorable π-π interactions .

- Metabolic profiling : Use liver microsomes to predict derivative stability and guide structural tweaks .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis or inflammation) .

- Chemical proteomics : Use affinity-based probes to pull down interacting proteins, followed by LC-MS/MS identification .

- Kinetic assays : Monitor real-time substrate conversion (e.g., fluorogenic assays) to distinguish competitive vs. non-competitive inhibition .

Data Analysis and Interpretation

Q. How can researchers statistically analyze conflicting results from high-throughput screening assays?

- Methodological Answer :

- Meta-analysis : Apply random-effects models to aggregate data from multiple studies, weighting by sample size and assay precision .

- PCA : Reduce dimensionality to identify outlier datasets driven by experimental artifacts (e.g., plate edge effects) .

Q. What methodologies validate the compound’s role in modulating specific signaling pathways?

- Methodological Answer :

- Western blotting : Quantify phosphorylation levels of pathway markers (e.g., p38 MAPK) in dose-dependent treatments .

- Knockout models : Use CRISPR-Cas9 to delete target genes in cell lines and assess rescue effects post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.